1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of a bromo and methyl group on the phenyl ring, along with the azetidine core, makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Bromination and Methylation of the Phenyl Ring: The phenyl ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and azetidine moieties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the acetyl or azetidine moieties.
Reduction Products: Reduced forms of the acetyl or azetidine moieties.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: It can be used to study the biological activities of azetidine derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound can serve as a probe to investigate various biochemical pathways and molecular interactions.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azetidine ring and the bromo and methyl groups on the phenyl ring may contribute to its binding affinity and specificity towards certain enzymes or receptors. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-(4-chloro-2-methylphenyl)azetidine-3-carboxamide: Similar structure with a chloro group instead of a bromo group.
1-acetyl-N-(4-fluoro-2-methylphenyl)azetidine-3-carboxamide: Similar structure with a fluoro group instead of a bromo group.
1-acetyl-N-(4-iodo-2-methylphenyl)azetidine-3-carboxamide: Similar structure with an iodo group instead of a bromo group.
Uniqueness
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide is unique due to the presence of the bromo group, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and may influence the compound’s binding affinity and specificity towards certain molecular targets.
Properties
IUPAC Name |
1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-5-11(14)3-4-12(8)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKTVIPDGLYFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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